Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
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Overview
Description
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine ligands. The presence of both di-tert-butylphosphino and phenylphosphinoyl groups imparts unique steric and electronic properties to the molecule, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves several key steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which can be achieved through the reaction of ferrous chloride with cyclopentadienyl sodium.
Introduction of Phosphine Ligands: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the selective formation of the desired product.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene in its enantiomerically pure form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene core, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine ligands, resulting in the formation of phosphine oxides.
Substitution: The compound is prone to substitution reactions, where the phosphine ligands can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of new ferrocene derivatives with different phosphine ligands.
Scientific Research Applications
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its ability to facilitate complex chemical transformations.
Mechanism of Action
The mechanism of action of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets and pathways:
Catalytic Activity: The compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
Molecular Targets: The ferrocene core and phosphine ligands interact with substrates and reagents, enabling selective transformations.
Pathways Involved: The compound participates in pathways involving electron transfer, bond formation, and bond cleavage, contributing to its versatility in catalysis.
Comparison with Similar Compounds
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Unlike (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene, dppf has two diphenylphosphino groups, which impart different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane (dppe): This compound lacks the ferrocene backbone, resulting in different reactivity and applications.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): The presence of bulky dicyclohexylphosphino groups in dcpe leads to distinct steric effects compared to (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene.
Properties
Molecular Formula |
C24H39FeOP2+ |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2 |
InChI Key |
RMJTVESITBPOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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